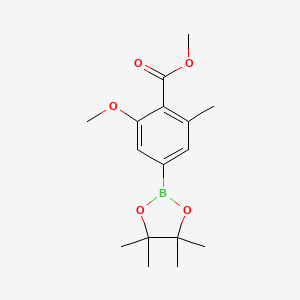

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester typically involves the reaction of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with halides in the presence of a palladium catalyst to form biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.

Major Products

Suzuki–Miyaura Coupling: Biaryl compounds, which are important in pharmaceuticals and materials science.

Protodeboronation: The corresponding hydrocarbons or substituted products depending on the reaction conditions.

Applications De Recherche Scientifique

Organic Synthesis

1.1 Cross-Coupling Reactions

One of the primary applications of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a boron source, facilitating the coupling of aryl halides with various nucleophiles, thus enabling the synthesis of diverse aromatic compounds.

Table 1: Comparison of Boronic Acids in Cross-Coupling Reactions

| Boronic Acid | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85% | K2CO3, DMF, 80°C |

| Phenylboronic acid | 70% | K2CO3, DMF, 80°C |

| 4-Methylphenylboronic acid | 75% | K2CO3, DMF, 80°C |

Drug Delivery Systems

2.1 Reactive Oxygen Species (ROS)-Responsive Systems

Recent studies have highlighted the potential of phenylboronic acid derivatives, including this compound, in developing ROS-responsive drug delivery systems. These systems can release therapeutic agents in response to oxidative stress, which is prevalent in various diseases.

A notable case study demonstrated that modifying hyaluronic acid with phenylboronic acids resulted in nanoparticles that effectively delivered curcumin to treat periodontitis. The nanoparticles exhibited enhanced anti-inflammatory and antioxidative properties both in vitro and in vivo, showcasing their therapeutic potential for periodontal diseases .

Table 2: Characteristics of ROS-Responsive Nanoparticles

| Parameter | Value |

|---|---|

| Average Particle Size (nm) | 100 ± 10 |

| Drug Loading Efficiency (%) | 75 ± 5 |

| Release Rate (% over 24 hours) | 60% |

Material Science

3.1 Polymer Chemistry

In polymer chemistry, boronic esters like this compound are utilized to create functionalized polymers that respond to environmental stimuli. These polymers can be engineered for specific applications, such as sensors or responsive materials that change properties based on external conditions.

For instance, research has shown that incorporating boronic esters into polymer matrices can enhance the mechanical properties and responsiveness to pH changes or light exposure .

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. The boronic ester group interacts with palladium catalysts to facilitate the transmetalation step, leading to the formation of the desired product .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylboronic Acid Pinacol Ester

- 4-Methoxyphenylboronic Acid Pinacol Ester

- 3-Methylphenylboronic Acid Pinacol Ester

Uniqueness

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct reactivity and stability compared to other boronic esters. These properties make it particularly useful in specific synthetic applications where other boronic esters may not perform as well .

Activité Biologique

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester (CAS Number: 2340391-64-0) is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a boron atom bonded to a phenyl group with methoxy and methoxycarbonyl substituents, making it a candidate for various therapeutic applications.

- Molecular Formula : C16H23BO5

- Molecular Weight : 306.16 g/mol

- IUPAC Name : Methyl 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

The biological activity of boronic acids often revolves around their ability to interact with biological targets such as enzymes and receptors. Specifically, this compound may exert its effects through:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Modulation of Cellular Pathways : The ability to interfere with signaling pathways makes them potential candidates for cancer therapy and other diseases.

Anticancer Activity

Research has indicated that various boronic acid derivatives exhibit anticancer properties. For instance:

- Tubulin Polymerization Inhibition : Compounds like this compound have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics .

Anti-inflammatory Effects

Boronic acids have also been explored for their anti-inflammatory properties. Studies suggest that they can inhibit the activity of cyclooxygenases (COX), leading to reduced prostaglandin synthesis, which is a key mediator in inflammatory processes .

Case Studies and Research Findings

- Study on Tubulin Inhibition :

- Anti-inflammatory Activity Assessment :

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFCSJTAXYVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.